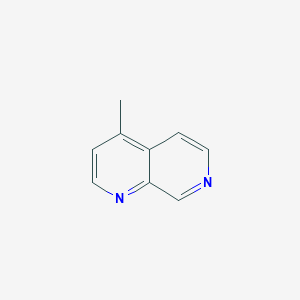

4-Methyl-1,7-naphthyridine

Description

Heterocyclic Aromatic Systems: The Naphthyridine Class and its Isomeric Diversity

Naphthyridines are a class of heterocyclic aromatic compounds characterized by a molecular structure composed of two fused pyridine (B92270) rings. scilit.com These bicyclic systems are isomers of diazanaphthalene, sharing the molecular formula C₈H₆N₂. wikipedia.org The positioning of the two nitrogen atoms within the dual-ring structure gives rise to a remarkable degree of isomeric diversity.

There are ten possible positional isomers of diazanaphthalene, which are broadly categorized into two subgroups: benzodiazines and naphthyridines. wikipedia.org In benzodiazines, both nitrogen atoms are located in the same ring. In contrast, naphthyridines feature one nitrogen atom in each of the fused rings. wikipedia.orgacs.org This structural arrangement results in six distinct naphthyridine isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). acs.org Each isomer possesses a unique electronic distribution and steric environment, which in turn dictates its chemical reactivity and physical properties. acs.org

The isomeric diversity of naphthyridines is a key factor driving research into this class of compounds. The subtle yet significant differences between isomers allow for the fine-tuning of molecular properties, a crucial aspect in the design of novel functional molecules.

Strategic Importance of the 1,7-Naphthyridine (B1217170) Isomer in Organic Chemistry

Among the six naphthyridine isomers, the 1,7-naphthyridine scaffold has emerged as a structure of considerable strategic importance in the field of organic chemistry. Its unique arrangement of nitrogen atoms influences its electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules. researchgate.net

The presence of the nitrogen atoms at the 1 and 7 positions creates a distinct electronic landscape within the molecule. This influences its susceptibility to both electrophilic and nucleophilic attack, as well as its ability to coordinate with metal centers. researchgate.netarkat-usa.org Consequently, 1,7-naphthyridine and its derivatives are versatile intermediates in a variety of chemical transformations.

Furthermore, the 1,7-naphthyridine core is a key structural motif in a number of biologically active compounds and functional materials. acs.orgacs.org This has spurred significant interest in the development of efficient synthetic methodologies to access this scaffold and its derivatives. Research has demonstrated that the 1,7-naphthyridine framework can be synthesized through various methods, including the Friedländer condensation of suitable pyridine substrates. researchgate.netresearchgate.net The ability to selectively functionalize the 1,7-naphthyridine ring system further enhances its utility in the construction of diverse molecular architectures. researchgate.net

Foundational Research Trajectories for Alkyl-Substituted Naphthyridines

The introduction of alkyl substituents onto the naphthyridine core provides a powerful means of modulating the steric and electronic properties of the parent heterocycle. Research into alkyl-substituted naphthyridines, including 4-Methyl-1,7-naphthyridine, follows several key trajectories aimed at understanding and exploiting these modifications.

A primary focus of research is the development of synthetic methods for the regioselective introduction of alkyl groups. tandfonline.comtandfonline.com This is crucial for establishing structure-activity relationships and for the targeted synthesis of specific isomers and derivatives. Various synthetic strategies have been explored, often involving the cyclization of appropriately substituted pyridine precursors or the direct functionalization of the naphthyridine ring. nih.govmdpi.com

Another significant research avenue involves the investigation of the chemical reactivity of alkyl-substituted naphthyridines. The presence of an alkyl group, such as the methyl group in this compound, can influence the reactivity of the heterocyclic system. For instance, it can affect the susceptibility of the pyridine rings to hydrogenation, oxidation, and other chemical transformations. acs.org Understanding these effects is essential for the rational design of synthetic routes and for predicting the chemical behavior of these compounds.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.18 g/mol |

| CAS Number | 54321-51-6 |

| SMILES Code | CC1=CC=NC2=CN=CC=C12 |

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

4-methyl-1,7-naphthyridine |

InChI |

InChI=1S/C9H8N2/c1-7-2-5-11-9-6-10-4-3-8(7)9/h2-6H,1H3 |

InChI Key |

NUWRWVNNXLNLIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN=CC2=NC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 1,7 Naphthyridine and Its Derivatives

Established Cyclization Reactions for Naphthyridine Ring Construction

The foundational methods for assembling the naphthyridine framework have been established for decades and continue to be relevant. These reactions typically involve the condensation of precursors that contain the necessary fragments to form the two fused pyridine (B92270) rings.

The Friedländer annulation is a powerful and direct method for synthesizing quinolines and, by extension, naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde with an adjacent CH2 group). For the synthesis of 4-Methyl-1,7-naphthyridine, a suitable starting material would be 3-amino-2-acetylpyridine, which upon reaction with an appropriate carbonyl compound under acidic or basic catalysis, can lead to the desired naphthyridine ring system.

A general representation of the Friedländer synthesis for a 1,7-naphthyridine (B1217170) is the reaction between 3-aminopyridine-4-carboxaldehyde and a ketone. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the second pyridine ring.

Table 1: Key Features of the Friedländer Condensation for Naphthyridine Synthesis

| Feature | Description |

| Reactants | o-Aminoaryl aldehyde/ketone and a compound with an α-methylene group. |

| Catalyst | Can be acid- or base-catalyzed. |

| Mechanism | Involves an initial aldol (B89426) condensation followed by intramolecular cyclization and dehydration. |

| Application | Widely used for the synthesis of quinolines and their aza-analogs, the naphthyridines. |

The Skraup synthesis is a classic method for preparing quinolines, which can be adapted for the synthesis of naphthyridines. The traditional Skraup reaction involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as arsenic pentoxide or nitrobenzene. To synthesize a 1,7-naphthyridine, an aminopyridine would be used in place of aniline. For instance, 3-aminopyridine (B143674) could react with a glycerol equivalent under harsh acidic and oxidative conditions to form the 1,7-naphthyridine core. The introduction of the methyl group at the 4-position would require the use of a substituted precursor, such as crotonaldehyde, in place of glycerol.

Modifications of the Skraup synthesis, such as the Doebner-von Miller reaction, utilize α,β-unsaturated carbonyl compounds and offer a more versatile route to substituted quinolines and naphthyridines.

The Combes quinoline (B57606) synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. This methodology can be extended to the synthesis of naphthyridines by using an aminopyridine as the starting material. For the synthesis of this compound, 3-aminopyridine could be reacted with acetylacetone (B45752) (2,4-pentanedione) in the presence of a strong acid catalyst. The reaction proceeds via the formation of a β-amino-α,β-unsaturated ketone intermediate, which then undergoes intramolecular electrophilic cyclization onto the pyridine ring, followed by dehydration to yield the final product.

The Gould-Jacobs reaction provides a route to 4-hydroxyquinolines, which can be further modified. This reaction can be adapted for naphthyridine synthesis. The process begins with the condensation of an aniline (or aminopyridine) with an ethoxymethylenemalonic ester or a similar reagent. This is followed by a thermal cyclization to form a pyridone ring. Subsequent chemical transformations can then be used to achieve the desired substitution pattern. For example, starting with 3-aminopyridine, the Gould-Jacobs reaction would lead to a 4-hydroxy-1,7-naphthyridin-3-carboxylic acid ester. The hydroxy group can then be converted to a chloro group and subsequently removed, while the ester can be hydrolyzed and decarboxylated to potentially yield the 1,7-naphthyridine core. The introduction of the 4-methyl group would likely require a different starting material or subsequent functionalization steps.

Contemporary Catalytic Strategies for 1,7-Naphthyridine Scaffold Assembly

Modern organic synthesis has seen a surge in the use of transition metal-catalyzed reactions, which often provide milder reaction conditions, higher yields, and broader functional group compatibility compared to classical methods.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds, including 1,7-naphthyridines. These reactions allow for the precise formation of carbon-carbon and carbon-nitrogen bonds. Common examples include the Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions.

For the synthesis of this compound and its derivatives, these cross-coupling reactions can be employed in two main ways:

Construction of the Naphthyridine Core: A suitably functionalized pyridine derivative, for example, a halopyridine, can be coupled with another functionalized pyridine or a different precursor to build the second ring.

Functionalization of a Pre-existing Naphthyridine Scaffold: A pre-formed halo-1,7-naphthyridine can be used as a substrate for cross-coupling reactions to introduce various substituents. For instance, a 4-chloro-1,7-naphthyridine (B155622) could be coupled with a methylboronic acid derivative (Suzuki-Miyaura), a methylstannane (Stille), a methylzinc reagent (Negishi), or used in a sequence to introduce a methyl group.

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is particularly useful for introducing alkynyl substituents, which can be further elaborated.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions in Naphthyridine Synthesis

| Reaction | Coupling Partners | Bond Formed | Key Features |

| Suzuki-Miyaura | Organoboron compound and an organohalide. | C-C | Mild conditions, high functional group tolerance, commercially available reagents. |

| Stille | Organostannane and an organohalide. | C-C | Tolerant of a wide range of functional groups, but tin byproducts can be toxic. |

| Negishi | Organozinc compound and an organohalide. | C-C | High reactivity and stereospecificity, but organozinc reagents can be moisture sensitive. |

| Sonogashira | Terminal alkyne and an aryl/vinyl halide. | C-C (sp-sp2) | Direct introduction of an alkyne group, useful for further transformations. |

These modern catalytic methods provide a powerful and flexible toolbox for the synthesis of this compound and a wide array of its derivatives, enabling the exploration of their chemical space for various applications.

Expedient Synthesis and Derivatization Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry technique for accelerating the synthesis of heterocyclic compounds, including naphthyridines. rroij.comrsc.org This method utilizes microwave irradiation to heat reactions, which often leads to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. rroij.comrasayanjournal.co.in The process is recognized for being easy, economical, effective, and eco-friendly. rroij.com

A key application of this technology is in the synthesis of 4-methyl-2,6-naphthyridine (B15350474) and its derivatives from 2-(4-cyano-3-pyridyl) propionitrile. rroij.com Microwave irradiation facilitates several steps in the synthetic sequence, including the final oxidation with copper sulfate, providing a simple, mild, and efficient route to the target compounds in excellent yields. rroij.com

Furthermore, microwave heating has been effectively employed in the previously mentioned Ugi-3CR/intramolecular aza-Diels-Alder cascade for synthesizing 5-aryl-benzo[f] Current time information in Santa Cruz, CA, US.thieme-connect.comnaphthyridines. mdpi.comnih.govnih.gov The microwave-assisted protocol improves the efficiency of this one-pot process, enabling the construction of complex polyheterocyclic systems in shorter timeframes. nih.govresearchgate.net The use of microwave irradiation can be crucial for driving reactions that might otherwise require harsh conditions or prolonged heating. jchps.com

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Condensation for triazole derivatives | Conventional Heating | 290 minutes | 78% | rsc.org |

| Microwave Irradiation | 10-25 minutes | 97% | ||

| Synthesis of 5,6-dihydro-naphtho[g]benzo[b] Current time information in Santa Cruz, CA, US.rroij.comnaphthyridine | Conventional Heating | Not specified (implied longer) | Not specified | jchps.com |

| Microwave Irradiation (240W) | 10-12 minutes | Good yields |

The ability to introduce substituents at specific positions of the 1,7-naphthyridine core is critical for modulating its chemical and biological properties. Regioselective functionalization allows for the precise synthesis of targeted analogs. Various strategies using organometallic reagents and transition metal catalysis have been developed for different naphthyridine isomers, and these principles are applicable to the 1,7-naphthyridine system.

For instance, cobalt-catalyzed cross-coupling reactions provide a mild and efficient method for the functionalization of halogenated naphthyridines. acs.org This approach can be used to introduce aryl and alkyl groups onto the heterocyclic scaffold. By using mixed halogenated naphthyridines, such as 1-chloro-4-iodo-2,7-naphthyridine, a stepwise and regioselective functionalization can be achieved by employing successive palladium and cobalt catalysis. acs.org The more reactive iodo-substituent can be selectively coupled first under palladium catalysis, followed by the cobalt-catalyzed coupling of the chloro-substituent. acs.org

Directed metalation using specific bases is another powerful tool for achieving regioselectivity. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases of lithium, magnesium, and zinc allows for selective deprotonation and subsequent quenching with electrophiles at different positions on the naphthyridine scaffold. rsc.org While extensively studied on the 1,5-naphthyridine (B1222797) isomer, this methodology provides a framework for the controlled, stepwise introduction of multiple substituents onto the 1,7-naphthyridine core. rsc.org

The synthesis of chiral 1,7-naphthyridine analogs is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. Methodologies that control the three-dimensional arrangement of atoms are essential for accessing enantiomerically pure compounds.

One successful approach is the atropodiastereoselective synthesis of axially chiral 1,7-naphthyridine derivatives. nih.gov Axial chirality arises from hindered rotation around a single bond, and controlling this element is a synthetic challenge. In one example, an 8-membered ring was constructed onto the 1,7-naphthyridine core via cyclization of a chiral intermediate. nih.gov This process yielded a specific diastereomer, (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H- researchgate.netCurrent time information in Santa Cruz, CA, US.diazocino[2,1-g] Current time information in Santa Cruz, CA, US.thieme-connect.comnaphthyridine-6,13-dione, demonstrating that the stereochemistry of the final product could be precisely controlled. nih.govresearchgate.net The stereochemical outcome was crucial for its potent activity as a tachykinin NK(1) receptor antagonist. nih.gov

Other strategies focus on establishing chiral centers within the naphthyridine framework itself. While the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) has been reported using asymmetric transfer hydrogenation, similar principles can be envisioned for the 1,7-isomer. acs.org Additionally, the synthesis of chiral 7-substituted naphthyridine analogs, where a chiral amine side chain is introduced, highlights another route to chiral derivatives. acs.org The configuration of these chiral side chains has been shown to significantly influence the biological properties of the resulting compounds. acs.org

Reactivity and Mechanistic Investigations of 4 Methyl 1,7 Naphthyridine

Electrophilic Reactivity on the 1,7-Naphthyridine (B1217170) Heteroaromatic System

While the electron-deficient nature of the 1,7-naphthyridine nucleus generally makes it less reactive towards electrophiles compared to benzene, electrophilic attacks can occur, primarily at the nitrogen atoms. wur.nlmdpi.com

The lone pairs of electrons on the nitrogen atoms in the 1,7-naphthyridine ring make them nucleophilic and thus susceptible to reactions with electrophiles like alkylating and acylating agents.

N-Alkylation: The 1,7-naphthyridine core can undergo N-alkylation to form quaternary naphthyridinium salts. nih.gov For instance, the reaction of 1,7-naphthyridine derivatives with alkyl halides leads to the formation of N-alkylsubstituted products. nih.gov The oxidation of 1,7-naphthyridine 7-methiodide with potassium ferricyanide (B76249) in an alkaline solution yields 7-methyl-1,7-naphthyridin-8(7H)-one. Similarly, benzo[f] researchgate.netnaphthyridine can undergo quaternization, which enhances its reactivity towards nucleophiles. smolecule.com The reactivity of 2-methyl-6-phenylbenzo[c] researchgate.netnaphthyridine in alkylation reactions has also been studied. nsc.ru

N-Acylation: Acylating agents can react with the nitrogen atoms of the naphthyridine ring. N-acylation products are formed in the reaction of enaminones with 2-chloronicotinoyl chloride, which can then cyclize to form 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. researchgate.netdoi.org A patent describes the preparation of 1,7-naphthyridine derivatives where a 6-amino-8-halo-1,7-naphthyridine is reacted with a carboxylic acid or its reactive derivative in the presence of a base to form an acylated product. google.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Naphthyridine Systems

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 1,7-Naphthyridine 7-methiodide | K₃Fe(CN)₆, NaOH/H₂O | 7-Methyl-1,7-naphthyridin-8(7H)-one | |

| Benzo[f] researchgate.netnaphthyridine | Alkylating agents | Quaternized benzo[f] researchgate.netnaphthyridine | smolecule.com |

| Enaminones | 2-Chloronicotinoyl chloride | N-acylated enaminones | researchgate.netdoi.org |

| 6-Amino-8-halo-1,7-naphthyridine | Carboxylic acid/derivative, base | Acylated 1,7-naphthyridine | google.com |

Direct electrophilic substitution on the carbon atoms of the 1,7-naphthyridine ring is generally difficult due to the deactivating effect of the nitrogen atoms. wur.nlmdpi.com However, under certain conditions, halogenation can be achieved.

Halogenation: The bromination of hydrohalide salts of 1,7-naphthyridine has been reported. researchgate.net For instance, 5-bromo-1,7-naphthyridine (B95205) can be synthesized and is a useful intermediate due to the enhanced electrophilic character provided by the bromine atom. cymitquimica.com The synthesis of 5-chloro- and 5-bromo-1,7-naphthyridine from 8-amino-1,7-naphthyridine has also been described. researchgate.net Furthermore, the reaction of 2-methyl-6-phenylbenzo[c] researchgate.netnaphthyridines with phosphorus oxychloride (POCl₃) yields 4-chloro-2-methyl-6-phenylbenzo[c] researchgate.netnaphthyridine. nsc.ru The synthesis of various halogenated naphthyridines, including chloro-derivatives of 1,7-naphthyridine, is a key step in creating more complex molecules. diva-portal.org

Other Electrophilic Substitutions: While less common, other electrophilic substitutions have been noted. The reactivity of 2-methyl-6-phenylbenzo[c] researchgate.netnaphthyridine in electrophilic substitution reactions has been explored. nsc.ru Generally, the 1,7-naphthyridine ring is considered reactive towards electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom. ambeed.com

Nucleophilic Transformations of the 1,7-Naphthyridine Nucleus

The electron-deficient nature of the 1,7-naphthyridine system makes it highly reactive towards nucleophilic attack. wur.nl

Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for 1,7-naphthyridine derivatives, especially those with a good leaving group.

Amination: The Chichibabin amination, which involves the replacement of a hydrogen atom with an amino group, is a well-known reaction for naphthyridines. wur.nl For example, 5-bromo-1,7-naphthyridine can undergo amination with potassium amide in liquid ammonia (B1221849) to produce 8-amino- and 2-amino-1,7-naphthyridine. researchgate.net The amination of 1,7-naphthyridines can also be achieved using potassium amide in liquid ammonia with potassium permanganate. researchgate.net

Substitution of Halogens: Halogen atoms on the 1,7-naphthyridine ring can be displaced by various nucleophiles. For example, the bromine atom in 5-bromo-1,7-naphthyridine is reactive towards nucleophilic substitution. cymitquimica.com The chlorine atom in 4-chloro-2-methyl-6-phenylbenzo[c] researchgate.netnaphthyridine can be substituted by nitrogen and sulfur nucleophiles. nsc.ru

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 5-Bromo-1,7-naphthyridine | KNH₂/NH₃ | 8-Amino-1,7-naphthyridine, 2-Amino-1,7-naphthyridine | Amination | researchgate.net |

| 1,7-Naphthyridines | KNH₂/NH₃, KMnO₄ | Aminated 1,7-naphthyridines | Amination | researchgate.net |

| 4-Chloro-2-methyl-6-phenylbenzo[c] researchgate.netnaphthyridine | Nitrogen/Sulfur nucleophiles | Substituted benzo[c] researchgate.netnaphthyridines | Halogen Substitution | nsc.ru |

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic substitution where a hydrogen atom is replaced by a substituent. wikipedia.org This reaction is particularly useful for functionalizing electrophilic aromatic rings like 1,7-naphthyridine.

The VNS reaction typically involves a carbanion that has a leaving group at the carbanionic center. This carbanion adds to the electron-deficient aromatic ring, followed by the elimination of the leaving group with a ring proton from the ortho position to restore aromaticity. wikipedia.org The reaction of the carbanion of chloromethyl aryl sulfone with naphthyridines can lead to bis-annulation products, a process related to VNS. oup.com VNS provides a method for the alkylation of nitroarenes and has been applied to various aromatic heterocycles. acs.org

Redox Chemistry of the 1,7-Naphthyridine Moiety

The 1,7-naphthyridine ring system can undergo both oxidation and reduction reactions, leading to a variety of derivatives with different properties and applications.

Oxidation: The nitrogen atoms in the 1,7-naphthyridine ring can be oxidized to form N-oxides. For example, 1,7-naphthyridine 1-oxides have been synthesized and studied as potent inhibitors of p38 mitogen-activated protein kinase. nih.gov The oxidation of 1,3,6,8-tetrahydroxy-2,7-naphthyridine leads to a tetraazaperylenehexaone derivative through a process likely involving oxidative phenolic coupling. nih.gov The oxidation of 2-methyl-6-phenylbenzo[c] researchgate.netnaphthyridine has also been investigated. nsc.ru

Reduction: The 1,7-naphthyridine ring can be reduced to form partially or fully saturated derivatives. For instance, the catalytic reduction of 1,7-naphthyridine can yield 5,6,7,8-tetrahydro-1,7-naphthyridine. The reduction of the pyridine (B92270) core in benzo[c] researchgate.netnaphthyridin-4(3H)-ones has also been reported. researchgate.net

Table 3: Summary of Redox Reactions of the 1,7-Naphthyridine Moiety

| Reaction Type | Reagent(s)/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Oxidation | Oxidizing agents | N-oxides, Naphthyridine derivatives | nsc.runih.govnih.gov |

| Reduction | Catalytic hydrogenation (e.g., Pd/C), NaBH₃CN | Tetrahydro-1,7-naphthyridines | researchgate.netthno.org |

Coordination Chemistry: Metalation and Complexation with 1,7-Naphthyridine Ligands

The nitrogen atoms in the 1,7-naphthyridine ring system make it an effective ligand for coordinating with metal centers. Its ability to act as either a monodentate or a bidentate chelating agent is a key feature of its coordination chemistry. tandfonline.com Metalation, a process involving the formation of a carbon-metal bond, is a powerful strategy for the functionalization of the naphthyridine core.

Directed ortho-metalation (DoM) has been utilized to introduce substituents at specific positions. For instance, the pivaloyl group has been employed as a directing group in the regioselective lithiation of ortho-aminopicolines, which serve as precursors for the synthesis of 1,7-naphthyridines. tandfonline.com In a different approach, selective directed ortho-metalation of a substituted imidazo[1,2-a]pyridine (B132010) with tert-butyllithium (B1211817) at the 7-position was a key step in synthesizing imidazo[1,2-h] mdpi.comnih.govnaphthyridine derivatives. thieme-connect.com

A notable example of direct ring metalation involves the functionalization of 4-bromobenzo[c] nih.govthieme-connect.comnaphthyridine. While this is a 2,7-naphthyridine (B1199556) isomer, the methodology is relevant. Treatment with TMPMgCl∙LiCl (tetramethylpiperidylmagnesium chloride lithium chloride complex) achieves regioselective metalation at the C-5 position. beilstein-journals.orgd-nb.info The resulting organometallic intermediate can be trapped with various electrophiles to yield a range of 5-substituted products. beilstein-journals.orgd-nb.info This demonstrates a powerful method for building molecular complexity on a pre-existing naphthyridine framework. beilstein-journals.org

The reaction of the metalated 4-bromobenzo[c] nih.govthieme-connect.comnaphthyridine with different aldehydes is summarized in the table below.

| Aldehyde Electrophile | Product | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | (4-Bromobenzo[c] nih.govthieme-connect.comnaphthyridin-5-yl)(4-chlorophenyl)methanol | 66 |

| 4-(Trifluoromethyl)benzaldehyde | (4-Bromobenzo[c] nih.govthieme-connect.comnaphthyridin-5-yl)(4-(trifluoromethyl)phenyl)methanol | 59 |

| Thiophene-2-carbaldehyde | (4-Bromobenzo[c] nih.govthieme-connect.comnaphthyridin-5-yl)(thiophen-2-yl)methanol | 50 |

| Pyridine-4-carbaldehyde | (4-Bromobenzo[c] nih.govthieme-connect.comnaphthyridin-5-yl)(pyridin-4-yl)methanol | 52 |

Beyond functionalization, naphthyridine ligands are integral to the structure of various metal complexes. Dinuclear and tetranuclear first-row transition metal complexes have been synthesized using a 1,8-naphthyridine-based dinucleating ligand. rsc.org The rigidity of the ligand enforces specific pseudo-octahedral geometries around the metal centers, which can feature bridging ligands like hydroxo or aqua groups. rsc.org Such complexes are of interest for their potential catalytic applications. rsc.org

Ring Transformations and Rearrangement Processes in Naphthyridine Chemistry

Rearrangement reactions are a significant aspect of naphthyridine chemistry, enabling the synthesis of complex and often otherwise inaccessible structures.

One such transformation is the acid-catalyzed rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines. When treated with aluminum chloride, these compounds rearrange to form benzo[c] mdpi.comnih.govnaphthyridinones. acs.org This process provides a synthetic route to these hard-to-reach polycyclic systems. The reaction proceeds by heating in a solvent like chlorobenzene, with the yield of the rearranged product being sensitive to temperature. acs.org

| Starting Oxazolo[5,4-b]pyridine | Rearranged Product | Yield (%) |

|---|---|---|

| 2-Methyl-7-phenyloxazolo[5,4-b]pyridine | 3-Methylbenzo[c] mdpi.comnih.govnaphthyridine-4(3H)-one | 92 |

| 2-Methyl-7-(p-tolyl)oxazolo[5,4-b]pyridine | 3,8-Dimethylbenzo[c] mdpi.comnih.govnaphthyridine-4(3H)-one | 85 |

| 7-(4-Methoxyphenyl)-2-methyloxazolo[5,4-b]pyridine | 8-Methoxy-3-methylbenzo[c] mdpi.comnih.govnaphthyridine-4(3H)-one | 81 |

| 7-(4-Chlorophenyl)-2-methyloxazolo[5,4-b]pyridine | 8-Chloro-3-methylbenzo[c] mdpi.comnih.govnaphthyridine-4(3H)-one | 75 |

| 2-Methyl-7-(thiophen-2-yl)oxazolo[5,4-b]pyridine | 3-Methylthieno[3,2-c] mdpi.comnih.govnaphthyridine-6(7H)-one | 52 |

The Smiles rearrangement has also been successfully applied within the 2,7-naphthyridine series. nih.govmdpi.com In this process, 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines, when treated with a base like sodium hydroxide, undergo rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.com This intramolecular nucleophilic aromatic substitution provides an efficient pathway to these valuable synthetic intermediates. nih.govmdpi.com

Furthermore, rearrangements involving 1,3-diamino-2,7-naphthyridines have been studied, where the outcome is influenced by steric factors, specifically the nature of the substituent at the 7-position and the type of cyclic amine at the 1-position. mdpi.comresearchgate.net These examples highlight the versatility of rearrangement reactions in modifying the naphthyridine scaffold and accessing diverse derivatives.

Compound Index

| Compound Name |

|---|

| 4-Methyl-1,7-naphthyridine |

| 1,7-Naphthyridine |

| tert-butyllithium |

| Imidazo[1,2-h] mdpi.comnih.govnaphthyridine |

| 4-Bromobenzo[c] nih.govthieme-connect.comnaphthyridine |

| TMPMgCl∙LiCl (tetramethylpiperidylmagnesium chloride lithium chloride complex) |

| 4-Chlorobenzaldehyde |

| (4-Bromobenzo[c] nih.govthieme-connect.comnaphthyridin-5-yl)(4-chlorophenyl)methanol |

| 4-(Trifluoromethyl)benzaldehyde |

| (4-Bromobenzo[c] nih.govthieme-connect.comnaphthyridin-5-yl)(4-(trifluoromethyl)phenyl)methanol |

| Thiophene-2-carbaldehyde |

| (4-Bromobenzo[c] nih.govthieme-connect.comnaphthyridin-5-yl)(thiophen-2-yl)methanol |

| Pyridine-4-carbaldehyde |

| (4-Bromobenzo[c] nih.govthieme-connect.comnaphthyridin-5-yl)(pyridin-4-yl)methanol |

| 1,8-Naphthyridine (B1210474) |

| 7-Aryloxazolo[5,4-b]pyridine |

| Aluminum chloride |

| Benzo[c] mdpi.comnih.govnaphthyridinone |

| 2-Methyl-7-phenyloxazolo[5,4-b]pyridine |

| 3-Methylbenzo[c] mdpi.comnih.govnaphthyridine-4(3H)-one |

| 2-Methyl-7-(p-tolyl)oxazolo[5,4-b]pyridine |

| 3,8-Dimethylbenzo[c] mdpi.comnih.govnaphthyridine-4(3H)-one |

| 7-(4-Methoxyphenyl)-2-methyloxazolo[5,4-b]pyridine |

| 8-Methoxy-3-methylbenzo[c] mdpi.comnih.govnaphthyridine-4(3H)-one |

| 7-(4-Chlorophenyl)-2-methyloxazolo[5,4-b]pyridine |

| 8-Chloro-3-methylbenzo[c] mdpi.comnih.govnaphthyridine-4(3H)-one |

| 2-Methyl-7-(thiophen-2-yl)oxazolo[5,4-b]pyridine |

| 3-Methylthieno[3,2-c] mdpi.comnih.govnaphthyridine-6(7H)-one |

| 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine |

| Sodium hydroxide |

| 1-Amino-3-oxo-2,7-naphthyridine |

| 1,3-Diamino-2,7-naphthyridine |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Methyl 1,7 Naphthyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Methyl-1,7-naphthyridine is expected to exhibit distinct signals for the aromatic protons and the methyl group. Based on the analysis of related naphthyridine structures, the aromatic protons will appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The methyl protons, being attached to the aromatic ring, would likely resonate as a singlet in the range of δ 2.5-3.0 ppm. The specific chemical shifts and coupling constants (J-values) between adjacent protons would provide definitive information about their relative positions on the naphthyridine core. For instance, in the closely related 4-methyl-1,8-naphthyridine, the methyl protons appear as a singlet at δ 2.65 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be in the range of δ 110-160 ppm. libretexts.orgutwente.nl The carbon of the methyl group would appear in the upfield region, typically around δ 20-25 ppm. libretexts.org The specific chemical shifts are influenced by the positions of the nitrogen atoms within the bicyclic system and the methyl substituent. utwente.nl

¹⁵N NMR Spectroscopy: Due to the presence of two nitrogen atoms, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic structure of the this compound ring system. The chemical shifts of the nitrogen atoms in heterocyclic compounds are sensitive to their hybridization and local electronic environment. researchgate.net For pyridinic nitrogens, the chemical shifts are typically observed in the range of -100 to 100 ppm relative to nitromethane. researchgate.netrsc.org The precise chemical shifts for the N-1 and N-7 atoms in this compound would reflect the electron density at these positions.

Table 1: Predicted NMR Data for this compound Data is predicted based on related compounds and general spectroscopic principles.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 2.5 - 3.0 | Singlet | Methyl Protons |

| ¹H | 7.0 - 9.0 | Multiplets | Aromatic Protons |

| ¹³C | 20 - 25 | Quartet | Methyl Carbon |

| ¹³C | 110 - 160 | Doublets/Singlets | Aromatic Carbons |

| ¹⁵N | -100 to 100 | Singlet | N-1, N-7 |

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the methyl group. Key expected vibrations include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (methyl): Expected in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching (aromatic ring): A series of bands in the 1400-1650 cm⁻¹ region.

C-H bending (methyl): Around 1375 cm⁻¹ and 1450 cm⁻¹.

C-H out-of-plane bending (aromatic): In the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would likely show strong signals for the aromatic ring breathing modes and the symmetric C-H stretching of the methyl group. The combination of FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. For a related compound, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, detailed FTIR and FT-Raman studies have been conducted, providing a basis for interpreting the spectra of simpler naphthyridine derivatives. worldscientific.comresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound Data is predicted based on related compounds and general spectroscopic principles.

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | >3000 | >3000 |

| Methyl C-H Stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C/C=N Stretch | 1400-1650 | 1400-1650 |

| Methyl C-H Bend | 1375, 1450 | 1375, 1450 |

| Aromatic C-H Out-of-plane Bend | 700-900 | Weak |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₈N₂, giving it a monoisotopic mass of 144.0688 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 144. The fragmentation pattern would likely involve the loss of a hydrogen radical to give a stable cation at m/z 143, and the loss of a methyl radical to produce a fragment at m/z 129. The parent compound, 1,7-naphthyridine (B1217170), shows a strong molecular ion peak at m/z 130 and a significant fragment at m/z 103, corresponding to the loss of HCN. nist.gov A similar loss of HCN from the 4-methyl derivative could lead to a fragment at m/z 117.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Data is predicted based on related compounds and general spectroscopic principles.

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 144 | [C₉H₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 143 | [C₉H₇N₂]⁺ | Loss of H radical |

| 129 | [C₈H₅N₂]⁺ | Loss of CH₃ radical |

| 117 | [C₈H₆N]⁺ | Loss of HCN |

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromism Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions within the aromatic system. The spectrum of the parent 1,7-naphthyridine shows absorption maxima around 260 nm and 310 nm. nist.gov The introduction of a methyl group, an electron-donating group, may cause a slight red shift (bathochromic shift) of these absorption bands.

Solvatochromism: The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Naphthyridine derivatives are known to exhibit solvatochromic effects. rsc.org Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities would provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. Generally, for π→π* transitions, an increase in solvent polarity leads to a bathochromic shift, while for n→π* transitions, a hypsochromic (blue) shift is often observed.

X-ray Crystallography for Definitive Solid-State Structural Determination

The this compound molecule is expected to be largely planar. The bond lengths within the aromatic rings will be intermediate between single and double bonds, characteristic of an aromatic system. The C-C bond length of the methyl group to the aromatic ring would be in the typical range for a C(sp²)-C(sp³) single bond (approximately 1.51 Å). The C-N bond lengths within the rings will be shorter than a typical C-N single bond, reflecting their aromatic character. The internal bond angles of the six-membered rings are expected to be close to 120°. In the solid state, intermolecular interactions such as π-π stacking and C-H···N hydrogen bonds are likely to play a significant role in the crystal packing.

Table 4: Predicted Crystallographic Parameters for this compound Data is predicted based on related compounds.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) | ~1.39 Å |

| C-N (aromatic) | ~1.34 Å |

| C-C (methyl) | ~1.51 Å |

| C-C-C (ring angle) | ~120° |

| C-N-C (ring angle) | ~118° |

Theoretical and Computational Chemistry of 4 Methyl 1,7 Naphthyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of heterocyclic systems like 4-Methyl-1,7-naphthyridine. dntb.gov.uasapub.org By approximating the many-electron problem to one based on electron density, DFT offers a balance of computational cost and accuracy, making it suitable for predicting molecular geometry, electronic structure, and chemical reactivity. researchgate.netrsc.org Calculations for related naphthyridine derivatives are often performed at the B3LYP functional level with basis sets such as 6-31G(d) or 6-311G(d,p) to obtain reliable predictions of their properties. sapub.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. sapub.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. sapub.orgresearchgate.net

For this compound, the HOMO is expected to be distributed across the π-system of the naphthyridine core. The electron-donating nature of the methyl group at the 4-position is predicted to modulate the electronic properties of the naphthyridine system. This substituent effect would likely raise the energy of the HOMO compared to the unsubstituted 1,7-naphthyridine (B1217170), potentially making the molecule more susceptible to electrophilic attack. The LUMO is anticipated to be located primarily on the fused pyridine (B92270) rings. The precise energies and the resulting energy gap dictate the molecule's interaction with other chemical species. sapub.orgias.ac.in

Table 1: Illustrative Frontier Molecular Orbital Energies for a Naphthyridine System

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Electron Acceptor |

| HOMO | -6.0 | Electron Donor |

| Energy Gap (ΔE) | 4.5 | Indicator of Chemical Reactivity |

Note: This table provides representative values to illustrate the concept. Actual values for this compound require specific calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. dntb.gov.uanih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red areas indicate negative potential (electron-rich), which are favorable for electrophilic attack, while blue areas denote positive potential (electron-poor), and green areas represent neutral potential. wolfram.com

In this compound, MEP analysis is expected to reveal the most negative potential localized around the two nitrogen atoms at the 1- and 7-positions due to the high electronegativity and lone pairs of electrons. These sites represent the most probable centers for protonation and coordination with electrophiles. Conversely, regions of positive electrostatic potential would be associated with the hydrogen atoms of the aromatic rings and the methyl group. Such maps provide critical insights into intermolecular interactions, including the potential for hydrogen bonding.

Quantum Chemical Calculations for Spectroscopic Properties

Quantum chemical calculations are indispensable for the interpretation and prediction of spectroscopic data, including vibrational and electronic spectra. These theoretical methods can model spectra with high accuracy, aiding in the assignment of experimental results.

While harmonic frequency calculations are standard, they often deviate from experimental vibrational spectra. Anharmonic computations provide a more rigorous and accurate prediction by accounting for the true shape of the potential energy surface. researchgate.netfrontiersin.org Methods such as Vibrational Second-Order Perturbation Theory (VPT2), Vibrational Self-Consistent Field (VSCF), and Perturbative VSCF (PT2-VSCF) are employed to interpret complex FTIR and FT-Raman spectra of naphthyridine derivatives. worldscientific.comgrafiati.comresearchgate.net

These advanced calculations, often performed within a DFT framework, can accurately predict fundamental vibrational frequencies, as well as overtone and combination bands that appear in experimental spectra. researchgate.networldscientific.com For a related molecule, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, VSCF computed frequencies were found to be in close agreement with observed frequencies. worldscientific.com Such analysis allows for the complete assignment of vibrational modes based on the potential energy distribution and the estimation of mode-mode coupling strengths. researchgate.net For this compound, these methods would be critical for assigning the vibrational modes associated with the methyl group and the naphthyridine core.

Table 2: Conceptual Comparison of Harmonic vs. Anharmonic Frequencies (cm⁻¹) for a C-H Stretch

| Vibrational Mode | Harmonic Frequency | Anharmonic Frequency | Typical Experimental Value |

|---|---|---|---|

| Methyl C-H Stretch | 3100 | 2980 | ~2975 |

Note: This table is illustrative. Anharmonic calculations correct the overestimation typical of the harmonic approximation.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic (UV-Visible) spectra of molecules. researchgate.net These calculations yield information on vertical excitation energies, corresponding absorption wavelengths, and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net The analysis of the transitions, such as π→π* or n→π*, provides a detailed understanding of the electronic behavior of the molecule upon excitation. ias.ac.in

For naphthyridine derivatives, TD-DFT calculations have been used to analyze electronic spectra in various solvents. worldscientific.comresearchgate.networldscientific.com The inclusion of solvent effects is critical, as intermolecular interactions can significantly shift absorption bands (solvatochromism). researchgate.net This is often accomplished using implicit solvation models like the Polarizable Continuum Model (PCM). worldscientific.comajchem-a.com In studies of related compounds, electronic spectra were analyzed in solvents like water and ethanol (B145695) to understand how polarity and hydrogen bonding affect the electronic transitions. worldscientific.comworldscientific.com The presence of the methyl group on the 1,7-naphthyridine ring is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound due to its electron-donating effect.

Table 3: Example of Simulated Electronic Transition Data for a Naphthyridine Derivative

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Ethanol | 324 | 0.0285 | H→L (74%) |

| Water | 324 | 0.0290 | H→L (75%) |

Source: Adapted from data for a related naphthyridine derivative to illustrate solvent effects. researchgate.net

Semi-Empirical and Ab Initio Methods for Mechanistic Insights and Conformational Analysis (e.g., AM1, PM3)

Alongside DFT, other computational methods provide valuable information. Semi-empirical (SE) methods, such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3), are derived from Hartree-Fock theory but use approximations and parameters derived from experimental data. rsc.org This makes them computationally much faster than DFT or ab initio methods, rendering them suitable for studying very large systems or for applications where dynamic effects are important. rsc.org For instance, AM1 and PM3 calculations have been successfully used to study the relative stabilities of isomers and the interaction of 1,7-naphthyridine derivatives with solvents, providing key mechanistic insights. researchgate.net

Ab initio methods, which are based on first principles without empirical parameterization, offer the highest level of theory. While computationally intensive, they can provide benchmark results. For example, the geometry of several naphthyridine derivatives has been optimized using the ab initio 6–31G method to calculate effective charge values and understand electronic distribution. grafiati.com The choice between semi-empirical, ab initio, and DFT methods depends on the specific research question, the size of the system, and the desired balance between accuracy and computational expense.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in the solid state and in solution is significantly influenced by intermolecular interactions, with hydrogen bonding playing a pivotal role, especially in nitrogen-containing heterocyclic compounds. For this compound, the nitrogen atoms of the naphthyridine core are potential hydrogen bond acceptors, while the methyl group can participate in weaker C-H···N or C-H···π interactions.

Theoretical studies on related naphthyridine derivatives provide insight into the potential hydrogen bonding networks of this compound. For instance, computational studies on 1,7-naphthyridin-8-one derivatives have highlighted the importance of hydrogen bonding in their interaction with biological targets. nih.gov In these cases, both the ring nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. nih.gov While this compound lacks an exocyclic carbonyl group, the principles of hydrogen bonding to the ring nitrogens remain relevant.

In the absence of strong hydrogen bond donors, the intermolecular interactions in solid this compound would likely be dominated by π-π stacking of the aromatic rings and weaker C-H···N hydrogen bonds. The methyl group can influence the geometry of these stacks. Studies on other naphthyridine isomers, such as the co-crystals of 2,7-dimethyl-1,8-naphthyridine (B83737) with urea (B33335) and thiourea, have demonstrated the formation of molecular ribbons through multiple hydrogen bonds, which are then stacked into layers by π-π interactions. researchgate.net

The interaction with solvent molecules, particularly those capable of hydrogen bonding, has been a subject of theoretical investigation for other 1,7-naphthyridine derivatives. Solvatochromism studies on a 5-hydroxy-1,7-naphthyridin-8(7H)-one derivative indicated that hydrogen bond donor solvents can assist in proton transfer, leading to the formation of zwitterionic species. nih.govresearchgate.net This suggests that the nitrogen atoms in the this compound ring can readily engage in hydrogen bonding with protic solvents.

Molecular docking studies of 1,7-naphthyridine analogues have also underscored the significance of hydrogen bonding, along with π-π and π-cation interactions, in modulating the binding affinity of these molecules to biological receptors. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Solvent (e.g., H₂O) | Ring Nitrogen (N1, N7) | Solvation, solubility |

| C-H···N | Methyl Group (C-H) | Ring Nitrogen (N1, N7) | Crystal packing |

Theoretical Studies on Non-Linear Optical (NLO) Properties and Photophysical Behavior

The non-linear optical (NLO) properties and photophysical behavior of naphthyridine derivatives are of considerable interest for their potential applications in optoelectronics and as fluorescent probes. Theoretical and computational chemistry plays a crucial role in predicting and understanding these properties.

While specific theoretical studies on the NLO properties of this compound are not extensively documented, research on other naphthyridine isomers provides a framework for understanding its potential behavior. For example, a detailed DFT and TD-DFT study was conducted on a series of 2,7-naphthyridine (B1199556) derivatives designed as D-π-A (donor-π-acceptor) chromophores. rsc.orgrsc.org These studies revealed that by extending the π-conjugation and incorporating strong electron-donating and -accepting groups, the first hyperpolarizability (a measure of the second-order NLO response) can be significantly enhanced compared to the parent naphthyridine. rsc.org The introduction of a methyl group, a weak electron donor, at the 4-position of the 1,7-naphthyridine core is expected to have a modest, yet noticeable, impact on its electronic and NLO properties.

The calculated NLO parameters for some 2,7-naphthyridine derivatives from a DFT study are presented in the table below to illustrate the effect of substitution on these properties.

Table 2: Calculated Static First Hyperpolarizability (β₀) of Selected 2,7-Naphthyridine Derivatives

| Compound | Description | β₀ (esu) | Reference |

|---|---|---|---|

| N | 2,7-Naphthyridine | 0 | rsc.org |

| N1 | 4-[(E)-2-phenylethenyl]-2,7-naphthyridine | 1.15 x 10⁻³⁰ | rsc.org |

| N2 | 4-[(E)-2-(4-nitrophenyl)ethenyl]-2,7-naphthyridine | 19.34 x 10⁻³⁰ | rsc.org |

| N3 | 4-[(E)-2-(3,5-dinitrophenyl)ethenyl]-2,7-naphthyridine | 11.23 x 10⁻³⁰ | rsc.org |

(Data from a DFT/B3LYP/6-311G(d,p) level of theory study)

From a photophysical perspective, theoretical studies combined with spectroscopic analysis of 1,6- and 1,7-naphthyridine derivatives have explored their solvatochromic behavior. nih.govresearchgate.net The absorption and emission spectra of these compounds are influenced by solvent polarity and hydrogen bonding capabilities, indicating a charge transfer character in their electronic transitions. nih.govresearchgate.net The photophysical properties of naphthyridine derivatives can be tuned through chemical modifications, and hydrogen bonding sites can influence the π→π* or metal-to-ligand charge transfer excited states.

Furthermore, theoretical investigations into the photophysical properties of other heterocyclic systems, such as pyrazolo-naphthyridines, have shown that these fused systems can be interesting luminophores with tunable emission solvatochromicity. researchgate.net While direct computational data on the excited states and emission properties of this compound is sparse, it is anticipated to exhibit fluorescence, with the exact emission wavelength and quantum yield being dependent on its molecular environment and any potential intermolecular interactions.

Structure Activity Relationship Sar and Mechanistic Investigations in 1,7 Naphthyridine Derivatives Non Clinical Focus

Impact of Substitution Patterns on Chemical Reactivity and Biological Recognition

For instance, in the development of p38 MAP kinase inhibitors, the presence of an N-oxide at the 1-position of the 1,7-naphthyridine (B1217170) ring was found to be essential for inhibitory activity and a key factor in its selectivity over other kinases. nih.govacs.org Further exploration of the structure-activity relationship (SAR) in this series identified several potent inhibitors. nih.govacs.org

In a different context, a study on 1,7-naphthyridin-8(7H)-one derivatives as potential anticancer agents revealed that substitutions at the 7-amino position could significantly enhance cytotoxicity. The introduction of lipophilic substituents like methyl and acetyl groups has been shown to improve antimicrobial activity, while hydroxyl groups can enhance solubility and hydrogen-bonding interactions.

Research on 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share a similar bicyclic core, demonstrated that a 2-thiazolyl group at the N-1 position was optimal for antitumor activity. acs.org At the C-7 position of this related scaffold, aminopyrrolidine derivatives proved more effective than other amines. acs.org Specifically, compounds with a trans-3-amino-4-methoxypyrrolidinyl or a 3-amino-3-methylpyrrolidinyl group at C-7 showed significant in vitro and in vivo antitumor effects. acs.org

Furthermore, the reactivity of the 1,7-naphthyridine core itself is influenced by substituents. For example, the presence of a chlorine atom at the C-4 position increases the electrophilicity at this site, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the synthesis of various amino and alkoxy derivatives. The position of a substituent like a bromine atom also affects reactivity; a 2-bromo derivative is more reactive in Suzuki-Miyaura cross-coupling reactions than 5- or 8-bromo isomers due to greater steric accessibility.

| Scaffold/Derivative | Substitution Position | Substituent Type | Impact on Activity | Target/Application |

| 1,7-Naphthyridine | 1-position | N-oxide | Essential for activity and selectivity nih.govacs.org | p38 MAP Kinase Inhibition nih.govacs.org |

| 1,7-Naphthyridin-8(7H)-one | 7-amino position | Varies | Enhanced cytotoxicity | Anticancer |

| 1,8-Naphthyridine (B1210474) | C-7 position | Aminopyrrolidine derivatives | More effective than other amines acs.org | Antitumor acs.org |

| 1,8-Naphthyridine | N-1 position | 2-Thiazolyl group | Optimal for antitumor activity acs.org | Antitumor acs.org |

Rational Design Principles for 1,7-Naphthyridine Scaffolds Based on Targeted Interactions

The concept of rational drug design, which leverages the understanding of a biological target's structure and mechanism, is central to the development of novel 1,7-naphthyridine-based compounds. This approach allows for the creation of molecules with improved potency and selectivity.

One successful application of rational design involved the development of phosphodiesterase 5 (PDE5) inhibitors. nih.gov By introducing a nitrogen atom into the phenyl ring of a known class of 4-aryl-1-isoquinolinone inhibitors, researchers designed novel 1,7- and 2,7-naphthyridine (B1199556) derivatives. nih.gov This modification led to a new structural class of potent and specific PDE5 inhibitors. nih.gov

The design of dual inhibitors of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) isoforms also highlights rational design principles. acs.org By understanding the binding site of the kinase, researchers could rationally modify the 1,7-naphthyridine core to achieve dual inhibition. acs.org

Furthermore, the development of ligands that selectively bind to specific DNA structures, such as trinucleotide repeats, has utilized N-acyl-2-amino-1,8-naphthyridine as a key building block. oup.com This component possesses a hydrogen-bonding surface that is perfectly matched to that of a guanine (B1146940) base, illustrating a design strategy based on molecular recognition principles. oup.com The use of pharmacophores and privileged scaffolds are also guiding principles in the design of new drug-like compounds based on naphthyridine structures. researchgate.net

Mechanistic Elucidation of Enzyme and Receptor Modulations (e.g., DNA gyrase, Topoisomerase, Kinase, PDE inhibition)

1,7-Naphthyridine derivatives exert their biological effects by modulating the activity of various enzymes and receptors. Understanding these mechanisms at a molecular level is crucial for their development as therapeutic agents.

DNA Gyrase and Topoisomerase Inhibition: Many naphthyridine derivatives, particularly those related to nalidixic acid, function as antibacterial agents by inhibiting DNA gyrase, an essential bacterial enzyme that manages DNA supercoiling during replication. nih.govjapsonline.com These compounds, often classified as quinolone antibiotics, bind to the A subunit of DNA gyrase, blocking its function and leading to a cessation of DNA replication. nih.gov Some 1,8-naphthyridine derivatives have also been shown to inhibit topoisomerase II enzymes, which are structurally and functionally related to DNA gyrase. mdpi.com Advanced studies, including molecular docking, have confirmed that these derivatives can fit into the active site of DNA gyrase, supporting this mechanism of action. researchgate.net

Furthermore, novel pentacyclic 13H-benzo[f]chromeno[4,3-b] nih.govacs.orgnaphthyridines have been developed as potent dual inhibitors of human topoisomerase I and IIα. researchgate.net Molecular docking studies suggest these compounds intercalate into the DNA cleavage site of the enzymes. researchgate.net For instance, one potent compound is believed to stack between the DNA bases at the cleavage site of topoisomerase IIα, in a similar fashion to the known inhibitor etoposide. researchgate.net

Kinase Inhibition: The 1,7-naphthyridine scaffold has been successfully employed to create potent and selective kinase inhibitors. As mentioned earlier, 1,7-naphthyridine 1-oxides are effective inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.govacs.org The N-oxide oxygen is believed to be a critical determinant for its selectivity. nih.gov In another example, derivatives of 4-chloro-1,7-naphthyridine (B155622) have been investigated as inhibitors of PIP4K2A, a kinase implicated in p53-deficient tumors.

Phosphodiesterase (PDE) Inhibition: Derivatives of 1,7-naphthyridine have been identified as potent and selective inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory processes. researchgate.netacs.org Specifically, 6,8-disubstituted 1,7-naphthyridines have been characterized as highly selective inhibitors of the PDE4D subtype. acs.org Similarly, 1,7- and 2,7-naphthyridine derivatives have been designed as potent and highly specific inhibitors of PDE5. nih.gov One such compound demonstrated an IC50 value of 0.23 nM for PDE5 and over 100,000-fold selectivity against PDE1-4. nih.gov

| Target Enzyme/Receptor | Mechanism of Action | Example Derivative Class |

| DNA Gyrase/Topoisomerase | Inhibition of DNA replication by binding to the enzyme's active site. nih.govmdpi.com | Nalidixic acid analogues, 1,8-naphthyridinones. nih.govmdpi.com |

| Topoisomerase I/IIα | Intercalation into the DNA single-strand cleavage site. researchgate.net | 13H-benzo[f]chromeno[4,3-b] nih.govacs.orgnaphthyridines. researchgate.net |

| p38 MAP Kinase | Selective inhibition, with the N-oxide being crucial for activity. nih.govacs.org | 1,7-Naphthyridine 1-oxides. nih.govacs.org |

| PDE4D | Potent and selective inhibition of the PDE4D subtype. acs.org | 6,8-Disubstituted 1,7-naphthyridines. acs.org |

| PDE5 | Potent and highly specific inhibition. nih.gov | 1,7- and 2,7-naphthyridine derivatives. nih.gov |

Influence of Stereochemistry and Atropisomerism on Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For 1,7-naphthyridine derivatives, this includes both traditional chirality at stereocenters and a form of axial chirality known as atropisomerism.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. This phenomenon has been observed in certain 1,7-naphthyridine-6-carboxamide derivatives developed as tachykinin NK1 receptor antagonists. nih.gov For example, the compound N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide was found to exist as a pair of stable atropisomers (R and S) due to hindered rotation around the C(6)-C(=O) bond. acs.org The (R)-atropisomer exhibited 6- to 13-fold higher antagonistic activity than the (S)-atropisomer, highlighting the critical role of the molecule's 3D shape in receptor binding. acs.org

Further studies on cyclic analogues of these NK1 receptor antagonists revealed even more dramatic differences. nih.gov One compound, (aR,9R)-8b, was approximately 750-fold more active than its enantiomer (aS,9S)-8b and 40-fold more active than its atropisomer (aS,9R)-8b. nih.gov These findings, supported by X-ray analysis, underscore that the precise stereochemistry around the amide linkage is crucial for effective NK1 receptor recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules, thereby guiding and accelerating the drug discovery process.

For a series of naphthyridine derivatives with cytotoxic activity against various human cancer cell lines, 3D-QSAR studies were conducted using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govkoreamed.orgkjpp.net These studies generated highly predictive models, as indicated by strong statistical parameters (e.g., r² up to 0.984 and r²pred up to 0.974). nih.govkjpp.net The resulting 3D contour maps from these models provided valuable insights into the structural features that are important for cytotoxicity. nih.govkoreamed.orgkjpp.net For instance, the models suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, were critical for activity. nih.govkoreamed.orgkjpp.net

The CoMSIA models, which calculate steric, electrostatic, hydrophobic, hydrogen bond acceptor, and hydrogen bond donor fields, were found to be superior to the CoMFA models in this particular study. nih.govkjpp.netsemanticscholar.org The contour maps generated from the CoMSIA analysis can visually guide chemists in designing new derivatives. For example, a blue contour in a specific region would suggest that a positively charged group is favored for enhanced activity, while a red contour would indicate a preference for a negatively charged group. koreamed.org

While these specific QSAR studies were performed on a general naphthyridine scaffold, the principles are directly applicable to 1,7-naphthyridine derivatives. By building similar models for a series of 4-methyl-1,7-naphthyridine analogues, researchers could predict which additional substitutions would be most likely to improve a desired biological activity, such as kinase or PDE inhibition.

Advanced Research Applications and Future Directions for 4 Methyl 1,7 Naphthyridine

Development of Naphthyridine-Based Ligands for Advanced Coordination Chemistry and Catalysis

The defining feature of naphthyridine isomers is the presence of two nitrogen atoms within a fused aromatic system, which act as excellent coordination sites for metal ions. Ligands based on the 1,8-naphthyridine (B1210474) core, a close structural relative of 1,7-naphthyridine (B1217170), have been extensively developed to create bimetallic coordination complexes where two metal centers are held in close proximity. rsc.orgresearchgate.net This proximity is driven by the syn disposition of the nitrogen lone pairs, making the scaffold an ideal platform for studying metal-metal cooperativity in substrate activation and catalysis. rsc.org

The rigid backbone of the naphthyridine unit enforces specific geometries, such as pseudo-octahedral, around the coordinated metal centers. nih.gov This structural control is of particular interest in catalyst design, where the geometry of the active site can dictate selectivity and efficiency. nih.gov Researchers have synthesized a range of dinuclear and tetranuclear complexes with first-row transition metals using functionalized naphthyridine ligands. nih.gov

Furthermore, the development of unsymmetrical naphthyridine ligands, featuring different chelating arms on either side of the core, has enabled the selective synthesis of heterobimetallic complexes. researchgate.net This demonstrates the power of ligand design in creating complex, multi-metal assemblies for advanced catalytic applications. researchgate.net The stability and predictable coordination of the naphthyridine framework continue to make it a valuable component in the design of novel ligands for homogeneous catalysis.

| Naphthyridine Ligand Type | Metal Center(s) | Complex Type | Potential Application | Reference |

|---|---|---|---|---|

| Dinucleating 1,8-naphthyridine | First-row transition metals | Dinuclear and Tetranuclear | Catalyst Design | nih.gov |

| Hexadentate 1,8-naphthyridine Macrocycle | Copper(I) | Bimetallic | Substrate Activation | rsc.org |

| Chelating 1,8-naphthyridine | Copper(I), Copper(II) | Bimetallic (μ-hydrocarbyl, μ-OH) | Catalytic Intermediates (e.g., CuAAC) | researchgate.net |

| 1,8-Naphthyridine | Group VIb Metals (Cr, Mo, W) | Mononuclear Carbonyls | Fundamental Coordination Chemistry | rsc.org |

Exploration in Materials Science for Functional Optoelectronic Devices

The electron-deficient nature of the pyridine (B92270) rings in the naphthyridine scaffold makes it an attractive building block for n-type organic semiconductors and other functional materials used in optoelectronic devices.

The hydrogen-bonding capabilities of the naphthyridine nucleus have been harnessed in the field of supramolecular chemistry for the design of synthetic receptors. These receptors are molecules engineered to recognize and bind to specific guest molecules through non-covalent interactions. The nitrogen atoms and N-H groups that can be incorporated into naphthyridine derivatives serve as hydrogen bond donors and acceptors, facilitating molecular recognition. rsc.org

Research has demonstrated that receptors incorporating naphthyridine moieties can be potent binders for biologically relevant molecules like biotin. rsc.orggoogle.com By designing receptors with enhanced hydrogen bonding strength and a preorganized structure, strong and selective binding to guest molecules can be achieved. rsc.org The ability to form stable complexes is often evaluated using 1H-NMR titration experiments to determine the association constants between the host receptor and the guest molecule. rsc.org This application highlights the utility of the naphthyridine framework in creating tailored molecular recognition systems. rsc.orggoogle.com

While specific applications of 4-Methyl-1,7-naphthyridine in optical switching are not widely documented, the broader naphthyridine family is a central point of interest in materials science for optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs). researchgate.net In OLEDs, materials are structured in layers to control the injection, transport, and recombination of charge carriers (holes and electrons) to generate light. The electronic properties of naphthyridine derivatives make them suitable for several roles in these devices.

Naphthyridine-based compounds have been successfully developed as:

Emitters: Derivatives have been designed as efficient Thermally Activated Delayed Fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies. researchgate.netnih.govacs.orgresearchgate.net

Host Materials: They can serve as host materials in the emissive layer, where they form a matrix for a dopant emitter, facilitating efficient energy transfer. researchgate.net

Electron-Transport Materials: Their electron-deficient nature allows them to function as electron-transporting and/or hole-blocking layers, ensuring that electron-hole recombination occurs in the desired emissive zone. researchgate.netrsc.org

The concept of an exciton blocking layer (EBL) is critical to modern OLED design. An EBL is a layer placed adjacent to the emissive layer that prevents excitons—the bound electron-hole pairs that produce light—from diffusing out of the emissive zone and being non-radiatively quenched. This confinement of excitons significantly boosts device efficiency. researchgate.netnih.gov While a naphthyridine derivative might be the primary emitter, its successful operation often relies on an adjacent EBL, such as one made from bathocuproine (BCP), to maximize light output. researchgate.net The development of multifunctional naphthyridine materials that can simultaneously transport electrons and block holes demonstrates their versatility in optimizing the performance of optoelectronic devices. researchgate.netrsc.org

| Naphthyridine Isomer Type | Role in OLED | Emitter Type | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine | Bipolar Host | TADF (4CzIPN) | 18.4% | researchgate.net |

| 1,5-Naphthyridine (B1222797) | TADF Emitter | TADF | up to 29.9% | acs.orgresearchgate.net |

| 1,8-Naphthyridine | TADF Emitter | TADF | 20.9% | researchgate.net |

| 1,8-Naphthyridine | Emitter | Fluorescent | 1.2 cd/A (Current Efficiency) | researchgate.net |

Naphthyridine Scaffolds as Chemical Probes in Biological Research

The naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This has made its derivatives, including this compound, valuable as chemical probes for exploring biological systems.

Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to study that target's function in cells or organisms. Naphthyridine derivatives have been synthesized and evaluated as potent and selective modulators of various biological targets.

A naturally derived 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to have significant antiproliferative properties against colon cancer cells by inhibiting the WNT signaling pathway. mdpi.com Other isomers have also shown broad utility. For instance, the 1,8-naphthyridine core is the basis for nalidixic acid, an antibacterial agent that functions by inhibiting DNA gyrase. mdpi.comlumtec.com.tw This has inspired the development of numerous derivatives targeting this essential bacterial enzyme. lumtec.com.tw Furthermore, various naphthyridinone scaffolds have been investigated as selective ligands for cannabinoid type 2 (CB2) receptors and as potent inhibitors of TGF-β type I receptors, which are implicated in cancer. dtic.mil These compounds serve as crucial pre-clinical tools for validating these proteins as therapeutic targets.

| Naphthyridine Derivative/Scaffold | Biological Target/Activity | Isomer | Significance | Reference |

|---|---|---|---|---|

| Bisleuconothine A | WNT Signaling Pathway Inhibitor | 1,7-Naphthyridine | Antiproliferative activity in colon cancer cells. | mdpi.com |

| Nalidixic Acid | Bacterial DNA Gyrase Inhibitor | 1,8-Naphthyridine | Foundation for a class of antibacterial agents. | mdpi.comlumtec.com.tw |

| 1,6-Naphthyridone Derivative (NM13) | Anti-HIV Activity | 1,6-Naphthyridine | Potent and selective antiviral activity. | |

| 1,8-Naphthyridin-2(1H)-one-3-carboxamides | Cannabinoid Type 2 (CB₂) Receptor | 1,8-Naphthyridine | Development of selective receptor ligands. | dtic.mil |

| 1,5-Naphthyridine Derivatives | TGF-β Type I Receptor Inhibitor | 1,5-Naphthyridine | Potent and selective kinase inhibition. |

Photosensitizers are molecules that can be activated by light to induce a chemical reaction or produce a signal. Naphthyridine derivatives have been explored as fluorescent probes for nucleic acids. nih.gov Their planar aromatic structure allows them to interact with DNA, likely through non-intercalative groove binding. Upon binding, changes in their fluorescence properties can be observed, allowing for the detection and quantification of DNA.

Specifically, naphthyridinium salt derivatives have been developed as near-infrared fluorescent probes that exhibit an "OFF-ON" response, where their fluorescence is switched on upon binding to DNA or RNA. nih.gov This property makes them useful for imaging nucleic acids within specific cellular compartments, such as mitochondria. nih.gov

In a related application, transition metal complexes featuring ligands similar to naphthyridines have been investigated for their ability to bind to DNA upon photoactivation. Ruthenium(II) complexes with photolabile ligands can be irradiated with light, causing a ligand to dissociate and allowing the metal center to covalently bind to DNA bases like guanine (B1146940). This strategy opens the door to using such complexes as "photoactivated cisplatin (B142131) analogs," which could potentially target specific regions of DNA when exposed to light.

Green Chemistry and Sustainable Synthesis Approaches for 1,7-Naphthyridines

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the 1,7-naphthyridine scaffold. These approaches aim to reduce or eliminate the use and generation of hazardous substances, focusing on aspects such as energy efficiency, use of renewable feedstocks, and atom economy. The development of sustainable synthetic routes to 1,7-naphthyridines is crucial for minimizing the environmental impact of their production, particularly given their growing importance in medicinal chemistry and materials science.